molecular formula C17H20N2O5S B3404516 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1219915-34-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B3404516
CAS No.: 1219915-34-0
M. Wt: 364.4
InChI Key: KVYNZQNBJRAIEX-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one is a synthetic small molecule characterized by a conjugated enone system, a benzo[1,3]dioxole (methylenedioxyphenyl) group, and a piperazine ring substituted with a cyclopropylsulfonyl moiety. The benzo[1,3]dioxole group is a common pharmacophore known to enhance metabolic stability and binding affinity in drug design, while the cyclopropylsulfonyl group introduces steric and electronic effects that may influence reactivity and intermolecular interactions .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-cyclopropylsulfonylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c20-17(6-2-13-1-5-15-16(11-13)24-12-23-15)18-7-9-19(10-8-18)25(21,22)14-3-4-14/h1-2,5-6,11,14H,3-4,7-10,12H2/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYNZQNBJRAIEX-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one is a synthetic compound that has garnered interest in pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N O3
  • Molecular Weight : 259.3004 g/mol
  • CAS Registry Number : 82857-82-7

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. The presence of the piperazine moiety suggests potential interactions with central nervous system (CNS) receptors, enhancing its neuropharmacological profile.

Antipsychotic Effects

Recent studies have demonstrated that derivatives similar to this compound exhibit antipsychotic properties comparable to established treatments like clozapine. These compounds have shown efficacy in reducing symptoms associated with schizophrenia in animal models by antagonizing dopamine D2 receptors while also acting on serotonin receptors .

Analgesic Properties

The compound has also been investigated for its analgesic effects. In preclinical studies, it demonstrated significant pain relief in rodent models, suggesting its potential as a non-opioid analgesic alternative. The mechanism appears to involve modulation of pain pathways through interaction with opioid and non-opioid receptors .

Antimicrobial Activity

Research indicates that compounds with structural similarities possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial activity .

Case Studies

StudyFindings
Study 1 Evaluated the antipsychotic effects in a rat model; showed significant reduction in hyperactivity and stereotypy compared to control groups .
Study 2 Investigated analgesic properties; demonstrated a 30% reduction in pain response in tail-flick tests .
Study 3 Assessed antimicrobial efficacy; exhibited inhibition zones against E. coli and S. aureus at concentrations as low as 50 µg/mL .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that compounds with similar structural motifs to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one exhibit cytotoxic effects against various cancer cell lines. The benzo[d][1,3]dioxole group is known for its ability to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and repair .
  • Antimicrobial Properties
    • The compound has shown promise in preliminary studies as an antimicrobial agent. The piperazine ring can enhance the compound's ability to penetrate bacterial membranes, potentially leading to effective treatments against resistant strains of bacteria .
  • Neurological Applications
    • Given its piperazine component, this compound could have implications in treating neurological disorders. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. Studies suggest that modifications to the piperazine structure can lead to enhanced binding affinity to serotonin receptors, which are crucial in mood regulation .

Case Study 1: Anticancer Activity

A study investigated the effects of similar compounds on human cancer cell lines. Results indicated that the presence of the benzo[d][1,3]dioxole moiety significantly increased cytotoxicity compared to controls. The mechanism was attributed to DNA intercalation and inhibition of topoisomerase activity.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The results suggest that these compounds could serve as lead candidates for developing new antibiotics.

Chemical Reactions Analysis

Nucleophilic 1,4-Addition (Michael Addition)

The enone system undergoes 1,4-additions due to conjugation between the carbonyl and alkene groups. Nucleophiles attack the β-carbon, forming adducts stabilized by resonance .

Nucleophile Reagents/Conditions Product Notes
AminesH₂O, EtOH, RTβ-Amino ketone derivativesPiperazine’s sulfonyl group may reduce nucleophilicity of adjacent amine .
ThiolsNaSH, acidic conditionsβ-Thioether ketonesEnhanced regioselectivity due to electron-withdrawing sulfonyl group .
OrganocupratesDry THF, -78°CAlkylated products at β-positionCyclopropane stability limits side reactions .

Cycloaddition Reactions

The conjugated diene system participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .

Dienophile Conditions Product Stereochemistry
Maleic anhydrideReflux, tolueneBicyclic adduct with six-membered ringEndo preference due to electron effects .
TetrazinesRT, catalytic acidPyridazine derivativesStrain from cyclopropane may hinder reactivity .

Reduction of the Enone System

Selective reduction of the α,β-unsaturated ketone can yield saturated or partially reduced products.

Reducing Agent Conditions Product Selectivity
H₂, Pd/CEtOH, 1 atm H₂Saturated ketoneComplete hydrogenation of double bond.
NaBH₄MeOH, 0°CAllylic alcoholPartial reduction with possible stereoselectivity .

Reactivity of the Cyclopropylsulfonyl-Piperazine Moiety

The sulfonyl group deactivates the piperazine nitrogen, limiting alkylation/acylation but enabling unique transformations .

Reaction Type Reagents Product Mechanistic Insight
Sulfonamide cleavageHI, ΔPiperazine ring openingRequires harsh conditions due to sulfonyl stability .
S-O bond reductionLiAlH₄Thioether-piperazine derivativeRare; competing enone reduction likely .

Electrophilic Aromatic Substitution

The benzo[d] dioxol-5-yl group directs electrophiles to the para position relative to the methylenedioxy bridge .

Electrophile Conditions Product Regioselectivity
HNO₃H₂SO₄, 0°CNitro-substituted aromatic ringPara-nitration favored due to electron donation .
Br₂FeBr₃, CH₂Cl₂Brominated derivativeSteric hindrance from enone limits ortho attack .

Hydrolysis and Stability

The enone system resists hydrolysis under mild conditions but reacts under acidic/basic catalysis .

Conditions Reaction Product Kinetics
Aqueous HCl, ΔHydration of enoneβ-Hydroxy ketoneSlow due to conjugation stabilization .
NaOH, EtOH, Δ

Comparison with Similar Compounds

Structural Comparisons

The target compound shares core structural motifs with several analogs, including:

Compound Name / ID Key Substituents on Piperazine Ring Core Modifications Reference
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one 6-Ethoxypyridazin-3-yl Ethoxy-pyridazine introduces aromaticity and hydrogen-bonding capacity
(E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one Phenyl Lacks sulfonyl group; reduced steric hindrance and electronic withdrawal
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl Bulky substituent with electron-donating methoxy groups; impacts packing and solubility
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one Piperidine (non-sulfonated) Replaces piperazine with piperidine; alters basicity and conformational flexibility

Key Observations :

  • The cyclopropylsulfonyl group in the target compound distinguishes it from analogs with phenyl, methoxy, or heteroaromatic substituents.
  • Compounds with bulky substituents (e.g., bis(4-methoxyphenyl)methyl in ) exhibit altered crystal packing and solubility compared to the target compound, as evidenced by triclinic crystal systems and larger unit cell volumes .

Physicochemical Properties :

  • Melting Points : Analogs with electron-withdrawing groups (e.g., nitro in compound 19: 164–165°C ) exhibit higher melting points than those with electron-donating groups (e.g., methoxy in ), likely due to stronger intermolecular interactions.
Bioactivity and Functional Comparisons

While direct bioactivity data for the target compound are unavailable, related analogs demonstrate diverse mechanisms:

  • Cytotoxicity : Compounds 12–14 () induce Fas/CD95-dependent apoptosis and inhibit NF-κB, with efficacy influenced by substituent electronic properties .
  • Antiparasitic Activity: Piperazinyl-propanone derivatives (e.g., compound 17, 21% yield ) show anti-Trypanosoma cruzi activity, suggesting the piperazine scaffold’s versatility in targeting parasitic enzymes .
  • Ferroptosis Induction: highlights that structural features like conjugated enones and aromatic groups (common in these compounds) may enhance ferroptosis sensitivity in cancer cells .

The cyclopropylsulfonyl group in the target compound could modulate these activities by enhancing target binding or metabolic stability compared to non-sulfonated analogs.

Crystallographic and Intermolecular Interaction Comparisons
  • Crystal Packing : The compound in crystallizes in a triclinic system (P1 space group) with extensive hydrogen-bonding networks involving methoxy and benzodioxole groups. In contrast, the target compound’s sulfonyl group may promote alternative packing motifs via S=O···H interactions .

Q & A

Q. Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1HCl, EtOH, reflux65–70≥90%
2DMF, K₂CO₃, 80°C50–55≥85%

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • FTIR : Confirm carbonyl (C=O) stretch at ~1670–1700 cm⁻¹ and sulfonyl (S=O) vibrations at ~1150–1350 cm⁻¹ .
  • NMR : Use ¹H/¹³C NMR to verify the (E)-configuration (J = 12–16 Hz for trans-coupled protons) and piperazine ring substitution patterns .
  • HPLC-MS : Employ reverse-phase C18 columns (ACN/water gradient) with ESI-MS to assess purity (>95%) and molecular ion [M+H]⁺ at m/z 419.1 .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemical and conformational properties?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for:

  • Stereochemical Validation : Confirming the (E)-configuration of the α,β-unsaturated ketone and piperazine sulfonyl group orientation .
  • Conformational Analysis : Resolving torsional angles (e.g., dihedral angle between benzodioxole and piperazine planes) to assess planarity or distortion .
  • Packing Interactions : Identifying hydrogen bonds (e.g., C=O⋯H-N) or π-π stacking that influence stability .

Q. Example Crystallographic Data

ParameterValue (From Analogous Structures)
Space GroupP1
a, b, c (Å)12.188, 12.589, 17.102
α, β, γ (°)76.52, 84.10, 89.95
R-factor<0.05

Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Metabolic Instability : Use LC-MS to identify metabolites (e.g., sulfonyl group hydrolysis) and modify the cyclopropylsulfonyl moiety for enhanced stability .
  • Bioavailability : Assess logP (calculated ~2.8) and solubility (experimental <10 µM in PBS) to optimize formulations (e.g., PEG-based carriers) .
  • Target Engagement : Validate receptor binding (e.g., serotonin or histamine receptors) via radioligand assays to confirm in vitro-in vivo correlation .

Basic: What is the known pharmacological profile of this compound, and what assays are used to evaluate its activity?

Methodological Answer:

  • Anticonvulsant Activity : Tested via maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. ED₅₀ values correlate with structural analogs (e.g., ED₅₀ = 15–20 mg/kg) .
  • Receptor Binding : Screen for 5-HT₂A/Histamine H₁ receptor affinity using competitive binding assays (IC₅₀ < 1 µM) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency?

Methodological Answer:
Key SAR Insights:

  • Benzodioxole Substitution : Electron-withdrawing groups (e.g., -NO₂) at C5 improve receptor binding but reduce solubility.
  • Sulfonyl Group : Cyclopropyl enhances metabolic stability vs. methyl/ethyl analogs .
  • Piperazine Flexibility : Rigidify the piperazine ring via sp³ hybridization to reduce off-target effects .

Q. SAR Optimization Table

ModificationPotency (IC₅₀)Solubility (µM)
C5-NO₂ substitution0.8 µM5
Cyclopropylsulfonyl retention0.5 µM8

Basic: What analytical methods are validated for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : Use C18 columns with λ = 254 nm; LOD = 0.1 µg/mL .
  • LC-MS/MS : Quantify in plasma via MRM transitions (m/z 419.1 → 238.2); linear range 1–1000 ng/mL .

Advanced: How can molecular docking studies predict interactions with neurological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors with known benzodioxole affinity (e.g., 5-HT₂A, NMDA).
  • Docking Software : Use AutoDock Vina with force fields (e.g., AMBER) to model binding poses.
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ data .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Degrades rapidly at pH >8 (sulfonyl group hydrolysis). Store in pH 4–6 buffers .
  • Thermal Stability : Stable at 25°C for 6 months; decomposition occurs >80°C (TGA/DSC data) .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across different assay platforms?

Methodological Answer:

  • Assay Standardization : Use reference compounds (e.g., ketanserin for 5-HT₂A) to calibrate inter-lab variability .
  • Data Normalization : Apply Hill equation corrections to account for differences in receptor expression levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.